2-(Piperazin-1-yl)butan-1-ol
Overview
Description
2-(Piperazin-1-yl)butan-1-ol is a chemical compound with the molecular formula C8H18N2O It is characterized by the presence of a piperazine ring attached to a butanol chain
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles showed affinity to alpha1-adrenergic receptors in the range from 22 nM to 250 nM .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives have been analyzed using in silico docking and molecular dynamics simulations, along with ADME calculations .
Result of Action
Similar compounds have shown promising results in controlling refractory microbial diseases by targeting cell membranes .
Biochemical Analysis
Biochemical Properties
2-(Piperazin-1-yl)butan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecule. For example, it has been found to inhibit certain kinases, thereby affecting downstream signaling pathways and cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as modulating neurotransmitter levels and improving behavioral outcomes in rodent models of depression . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites . The compound’s interaction with metabolic enzymes underscores its potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, depending on the expression levels of these transporters and binding proteins . Its distribution within the body is a critical factor in determining its pharmacokinetic properties and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by specific targeting sequences within the protein structure . The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)butan-1-ol typically involves the reaction of piperazine with butanal under controlled conditions. One common method includes the use of a reductive amination process where piperazine reacts with butanal in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol at room temperature, yielding this compound after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)butan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(Piperazin-1-yl)butanal, while reduction can produce 2-(Piperazin-1-yl)butylamine .
Scientific Research Applications
2-(Piperazin-1-yl)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperazin-1-yl)butan-1-ol
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Hydroxypropyl)piperazine
Uniqueness
2-(Piperazin-1-yl)butan-1-ol is unique due to its specific structure, which combines the piperazine ring with a butanol chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-piperazin-1-ylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHACWKYKRBBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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